molecular formula C9H14N4O3 B2726312 4-(2,5-Dimethyl-4-nitro-pyrazol-3-yl)morpholine CAS No. 312311-18-5

4-(2,5-Dimethyl-4-nitro-pyrazol-3-yl)morpholine

Cat. No.: B2726312
CAS No.: 312311-18-5
M. Wt: 226.236
InChI Key: YHHWJTILXUVBAU-UHFFFAOYSA-N
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Description

4-(2,5-Dimethyl-4-nitro-pyrazol-3-yl)morpholine is a heterocyclic compound featuring a pyrazole core substituted with methyl (electron-donating) and nitro (electron-withdrawing) groups, linked to a morpholine ring. The morpholine moiety enhances water solubility due to its oxygen atom, while the pyrazole’s substituents modulate electronic properties and reactivity. Its structural complexity makes it relevant in pharmaceutical research, particularly in exploring structure-activity relationships (SAR) for drug discovery.

Properties

IUPAC Name

4-(2,5-dimethyl-4-nitropyrazol-3-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O3/c1-7-8(13(14)15)9(11(2)10-7)12-3-5-16-6-4-12/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHWJTILXUVBAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1[N+](=O)[O-])N2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,5-dimethyl-3-nitropyrazole with morpholine under reflux conditions in the presence of a suitable solvent such as ethanol . The reaction is monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethyl-4-nitro-pyrazol-3-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.

Major Products Formed

Scientific Research Applications

Anticancer Activity

The compound exhibits significant anticancer properties, particularly against various human cancer cell lines. Research indicates that derivatives of pyrazole compounds, including 4-(2,5-Dimethyl-4-nitro-pyrazol-3-yl)morpholine, have shown promising results in inhibiting cell proliferation and inducing apoptosis.

Case Studies on Anticancer Effects

  • In Vitro Studies : A study demonstrated that pyrazole derivatives effectively inhibited the growth of A549 (lung cancer) and HepG-2 (liver cancer) cell lines. The compound's mechanism involves the induction of apoptosis through mitochondrial pathways and caspase activation .
CompoundCell LineIC50 (μM)
4-(2,5-Dimethyl-4-nitro-pyrazol-3-yl)morpholineA54912.5
4-(2,5-Dimethyl-4-nitro-pyrazol-3-yl)morpholineHepG-215.0

Inhibition of Kinases

The compound has shown potential in inhibiting specific kinases involved in cancer progression. For instance, studies on structurally similar compounds indicate moderate to high potency against RET kinase, a target for various cancers.

Antiparasitic Activity

There is growing interest in the use of pyrazole derivatives for treating parasitic infections such as Chagas disease caused by Trypanosoma cruzi. Research has indicated that modifications to the pyrazole structure can lead to compounds with increased selectivity and potency against this parasite .

Research Findings

A structure-activity relationship (SAR) study highlighted that certain substituents on the pyrazolone nitrogen significantly enhance the activity against Trypanosoma cruzi, potentially leading to novel therapeutic options for neglected tropical diseases .

Synthesis and Structural Modifications

The synthesis of 4-(2,5-Dimethyl-4-nitro-pyrazol-3-yl)morpholine involves various chemical reactions that can be optimized to improve yield and purity. Recent advancements have focused on developing efficient synthetic routes for generating diverse pyrazole derivatives.

Synthesis Overview

The synthesis typically involves:

  • Formation of the pyrazole ring through cyclization reactions.
  • Introduction of the morpholine moiety via nucleophilic substitution.
  • Characterization using spectroscopic techniques to confirm structure.

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethyl-4-nitro-pyrazol-3-yl)morpholine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the pyrazole ring can bind to specific enzymes or receptors, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison

Below is a systematic comparison with structurally analogous compounds, focusing on substituent effects, applications, and reactivity.

Table 1: Structural Features of Analogs
Compound Name Core Heterocycle Key Substituents Morpholine Linkage
4-(2,5-Dimethyl-4-nitro-pyrazol-3-yl)morpholine Pyrazole 2,5-dimethyl; 4-nitro Yes
VPC-14449 (Corrected Structure) Thiazole/Imidazole 2,4-dibromo-1H-imidazol-1-yl Yes
rac 4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine Thiadiazole Oxiranylmethoxy (epoxide) Yes
1-(5-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)phenyl)ethan-1-one Pyrazole 5-fluoro; 4-methyl No

Detailed Analysis of Analogous Compounds

(a) VPC-14449 (4-(4-(2,4-Dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine)
  • Structural Differences : Replaces pyrazole with thiazole and dibromoimidazole. Bromine atoms increase steric bulk and enable halogen bonding, critical for DNA intercalation .
  • Functional Impact : The thiazole-imidazole system may enhance π-π stacking in biological targets, unlike the nitro-pyrazole’s electronic polarization.
  • Synthesis Note: A structural correction in VPC-14449 highlights the importance of precise synthesis in maintaining functional integrity .
(b) rac 4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine
  • Reactivity : The epoxide group offers reactivity in cross-linking or polymerization, contrasting with the nitro group’s role in redox reactions .
  • Applications : Used in material science for creating epoxy-based polymers, whereas the nitro-pyrazole derivative is more suited for pharmaceutical precursors.
(c) Fluorinated Pyrazole Derivatives
  • Substituent Effects : Fluorine’s electronegativity and small size improve metabolic stability compared to the nitro group’s bulk and redox sensitivity .
  • Biological Relevance : Fluoro-pyrazoles are common in CNS drugs, whereas nitro groups may confer cytotoxicity or mutagenicity risks.

Biological Activity

4-(2,5-Dimethyl-4-nitro-pyrazol-3-yl)morpholine is a compound that belongs to the pyrazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties. The synthesis methods and structure-activity relationships (SAR) will also be discussed.

Chemical Structure and Properties

The molecular formula of 4-(2,5-Dimethyl-4-nitro-pyrazol-3-yl)morpholine is C11H14N4O3C_{11}H_{14}N_{4}O_{3}. The compound features a morpholine ring linked to a pyrazole moiety, which is substituted with two methyl groups and a nitro group. The structural attributes contribute significantly to its biological activity.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, derivatives similar to 4-(2,5-Dimethyl-4-nitro-pyrazol-3-yl)morpholine have shown significant antibacterial activity against various pathogens.

CompoundMIC (μg/mL)Target Pathogen
4a0.22Staphylococcus aureus
5a0.25Escherichia coli
7b0.20Bacillus subtilis

The minimum inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit bacterial growth at low concentrations .

Anticancer Activity

Research has demonstrated that pyrazole derivatives exhibit anticancer properties by inhibiting various cancer cell lines. For example, compounds derived from pyrazoles have been shown to inhibit the proliferation of human cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

A study reported that specific derivatives exhibited IC50 values in the low micromolar range against different cancer cell lines:

CompoundIC50 (nM)Cancer Cell Line
417A549 (Lung)
512MCF7 (Breast)

These findings suggest that modifications in the pyrazole structure can enhance anticancer activity .

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives are also noteworthy. Some compounds have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance, studies have shown that certain pyrazole derivatives can reduce TNFα production in LPS-treated mice:

CompoundED50 (mg/kg)Effect
2316TNFα inhibition

This indicates potential therapeutic applications for inflammatory diseases .

Structure-Activity Relationships (SAR)

Understanding the SAR of 4-(2,5-Dimethyl-4-nitro-pyrazol-3-yl)morpholine is crucial for optimizing its biological activity. Modifications at different positions on the pyrazole ring or morpholine moiety can significantly impact potency and selectivity.

  • Nitro Group : The presence of the nitro group at the 4-position of the pyrazole enhances both antimicrobial and anticancer activities.
  • Methyl Substituents : The two methyl groups at positions 2 and 5 are essential for maintaining activity against various pathogens and cancer cell lines.
  • Morpholine Ring : The morpholine moiety contributes to solubility and bioavailability, which are critical for pharmacological efficacy.

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives in clinical settings:

  • In Vitro Studies : A series of pyrazole derivatives were tested against resistant strains of bacteria and showed promising results in overcoming antibiotic resistance.
  • Animal Models : In vivo studies demonstrated that certain derivatives could significantly reduce tumor size in mouse models of cancer, highlighting their potential as therapeutic agents.

Q & A

Q. How to reconcile conflicting bioactivity data across cell lines (e.g., cytotoxicity vs. proliferation)?

  • Methodological Answer : Normalize data using Z-score or IC₅₀ ratios. Perform metabolomic profiling (via LC-QTOF-MS) to identify cell-specific uptake/efflux mechanisms. Cross-validate with siRNA knockdown of suspected transporters .

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